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molecular formula C11H11ClN2 B8633116 5-Chloro-2-propyl-[1,8]naphthyridine

5-Chloro-2-propyl-[1,8]naphthyridine

Cat. No. B8633116
M. Wt: 206.67 g/mol
InChI Key: GQFSHEYZOPDVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338605B2

Procedure details

The product from Example 2f (145 mg, 0.76 mmol) was reacted with POCl3 4 mL following the procedure from Example 1d giving the title compound as a solid (135 mg, 86%).
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[N:13]=[C:12]2[C:7]([C:8](O)=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)[CH2:2][CH3:3].O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:8]1[CH:9]=[CH:10][N:11]=[C:12]2[C:7]=1[CH:6]=[CH:5][C:4]([CH2:1][CH2:2][CH3:3])=[N:13]2

Inputs

Step One
Name
Quantity
145 mg
Type
reactant
Smiles
C(CC)C1=CC=C2C(=CC=NC2=N1)O
Name
Quantity
4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC(=NC2=NC=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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